Cathepsin inhibitor 1

説明

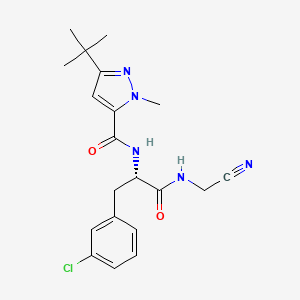

Structure

3D Structure

特性

IUPAC Name |

5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRVIHRERYCHBL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide: The Mechanism of Action of Cathepsin Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for Cathepsin Inhibitor 1. It details the inhibitor's biochemical activity, its impact on critical cellular signaling pathways, and the experimental protocols used for its characterization. All quantitative data is summarized for clarity, and key concepts are visualized through diagrams to facilitate understanding.

Core Mechanism of Action

Cathepsins are a family of proteases, primarily located in lysosomes, that are essential for protein degradation and turnover.[1] In various pathological states, including cancer and inflammatory diseases, the activity of certain cathepsins is dysregulated.[1] Cathepsin inhibitors are compounds designed to block the enzymatic activity of these proteases, making them promising therapeutic agents.[1]

This compound, also identified as compound 25, is a potent inhibitor of several cysteine cathepsins.[2] The primary mechanism of action for many cysteine protease inhibitors involves the formation of a stable, often covalent, bond with the thiol group of the cysteine residue located in the enzyme's active site. This interaction physically obstructs the active site, preventing the binding and subsequent cleavage of natural protein substrates, thereby neutralizing the enzyme's proteolytic function. While the precise nature of binding for this compound (compound 25) is not detailed in the provided results, another compound referred to as "Cathepsin Inhibitor I" (Z-FG-NHO-Bz) is described as a cell-permeable cysteine protease inhibitor, suggesting it follows this general mechanism.[3][4]

Inhibitory Profile and Potency

The potency of this compound has been quantified against a panel of cysteine cathepsins. The inhibitory activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of inhibitor required to reduce enzyme activity by 50%. The pIC50 values provide a logarithmic scale of this potency.

Table 1: Inhibitory Potency (IC50) of this compound This table summarizes the reported pIC50 values for this compound against various human cathepsins and the corresponding calculated IC50 values.[2]

| Target Enzyme | pIC50 | Calculated IC50 (nM) |

| Cathepsin L | 7.9 | 12.6 |

| Cathepsin L2 | 6.7 | 200 |

| Cathepsin S | 6.0 | 1000 |

| Cathepsin K | 5.5 | 3162 |

| Cathepsin B | 5.2 | 6310 |

Note: IC50 values were calculated from pIC50 using the formula: IC50 (M) = 10-pIC50.

For comparison, the potency of irreversible inhibitors is often described by the second-order rate constant (k₂/Kᵢ). The data for a related compound, Cathepsin Inhibitor I (Z-FG-NHO-Bz), is presented below.

Table 2: Inhibitory Potency (k₂/Kᵢ) of Cathepsin Inhibitor I (Z-FG-NHO-Bz) This table shows the inactivation efficiency for a similar cysteine protease inhibitor against multiple cathepsins.[4]

| Target Enzyme | k₂/Kᵢ (M⁻¹sec⁻¹) |

| Cathepsin L | 3.8 x 10⁵ |

| Cathepsin S | 4.2 x 10⁴ |

| Cathepsin B | 8.9 x 10³ |

| Papain | 2.4 x 10³ |

Impact on Cellular Signaling Pathways

By inhibiting lysosomal proteases, cathepsin inhibitors can have significant downstream effects on cellular signaling pathways that rely on protein turnover and degradation. A key pathway affected is the Insulin-like Growth Factor 1 (IGF-1) receptor-mediated signaling cascade.

Inhibition of cathepsins leads to the accumulation of IGF-1 receptor fragments within autophagosomes. This process disrupts the normal downstream signaling by sequestering crucial adapter proteins. Specifically, the adapter protein Shc, which links the IGF-1 receptor to the mitogen-activated protein kinase (MAPK) pathway, is trapped in these autophagosomes. The result is an impairment of the MAPK pathway, which is critical for cell proliferation. Interestingly, the Akt cell survival pathway, which signals through the IRS-2 adapter protein, remains largely unaffected. This selective disruption highlights a novel mechanism by which cathepsin inhibitors can block cell proliferation, a finding of particular importance in oncology research.

Experimental Protocols

The characterization of cathepsin inhibitors relies on robust biochemical assays. A standard method is the in vitro fluorescence-based activity assay, which measures the ability of an inhibitor to block the cleavage of a synthetic, fluorogenic substrate.

Protocol: Fluorometric Cathepsin Activity/Inhibition Assay

This protocol is a generalized procedure based on commercially available kits and published methods for measuring the activity of cathepsins like B, L, and S.[5][6][7]

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer for the specific cathepsin (e.g., 50 mM Sodium Acetate, pH 5.0, or 50 mM MES, pH 6.5). The buffer should contain a reducing agent like DTT (e.g., 2 mM) to ensure the active site cysteine is in its reduced state.

-

Enzyme Stock: Reconstitute or dilute the purified human cathepsin enzyme to a working concentration (e.g., 2X the final desired concentration) in the assay buffer. Keep on ice.

-

Substrate Stock: Prepare a stock solution of the fluorogenic substrate (e.g., Z-RR-AFC for Cathepsin B, Z-VVR-AFC for Cathepsin S) in DMSO (e.g., 10 mM).[5][7]

-

Inhibitor Stock: Prepare a high-concentration stock of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10-fold dilutions) to be tested.

-

-

Assay Procedure (96-well plate format):

-

Plate Setup: Designate wells for "Negative Control" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" (enzyme + inhibitor at various concentrations).

-

Inhibitor Addition: Add a small volume (e.g., 10 µL) of the diluted inhibitor or DMSO vehicle to the appropriate wells.

-

Enzyme Addition: Add the diluted enzyme solution (e.g., 40 µL) to the "Positive Control" and "Test Inhibitor" wells. Add assay buffer to the "Negative Control" wells.

-

Pre-incubation: Mix gently and incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate, diluted in assay buffer, to all wells to initiate the reaction (e.g., 50 µL). The final substrate concentration should be near its Km value for the enzyme.

-

Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity (e.g., Ex/Em = 400/505 nm for AFC substrates) over time (e.g., every minute for 30-60 minutes) at 37°C.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the fluorescence vs. time curve.

-

Normalize the reaction rates of the inhibitor wells to the "Positive Control" (set to 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. news-medical.net [news-medical.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Z-Phe-Gly-NHO-Bz, an inhibitor of cysteine cathepsins, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin Inhibitor I - Calbiochem | 219415 [merckmillipore.com]

- 5. abcam.com [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

In-Depth Technical Guide to Cathepsin Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin Inhibitor 1, identified by CAS number 225120-65-0, is a potent and selective dipeptidyl nitrile inhibitor of Cathepsin L. Cathepsins are a class of proteases crucial in various physiological processes, including protein turnover, antigen presentation, and apoptosis.[1] Dysregulation of Cathepsin L activity has been implicated in numerous pathologies, such as cancer, neurodegenerative disorders, and cardiovascular diseases, making it a significant target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound.

Structure and Chemical Properties

This compound, with the formal name N-[(1S)-1-[(3-chlorophenyl)methyl]-2-[(cyanomethyl)amino]-2-oxoethyl]-3-(1,1-dimethylethyl)-1-methyl-1H-pyrazole-5-carboxamide, is a synthetic molecule designed for high-affinity binding to the active site of Cathepsin L.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 225120-65-0 |

| Molecular Formula | C₂₀H₂₄ClN₅O₂ |

| Molecular Weight | 401.9 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO and Ethanol |

| SMILES | CC(C)(C)C1=NN(C(=C1)C(=O)N--INVALID-LINK--C(=O)NCC#N)C |

| InChI | InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1 |

Mechanism of Action and Biological Activity

This compound functions as a reversible, covalent inhibitor of cysteine proteases.[3] The nitrile "warhead" of the inhibitor interacts with the active site cysteine residue of Cathepsin L, forming a covalent thioimidate adduct.[3] This binding blocks the catalytic activity of the enzyme, preventing the degradation of its substrates.[1]

The inhibitor exhibits high selectivity for Cathepsin L, as demonstrated by its inhibitory constants (IC₅₀ and pIC₅₀) against a panel of human cathepsins.

Table 2: Inhibitory Activity of this compound against Human Cathepsins

| Cathepsin Isoform | IC₅₀ (nM) | pIC₅₀ |

| Cathepsin L | 12.58 | 7.9 |

| Cathepsin L2 | 199.53 | 6.7 |

| Cathepsin S | 1,000 | 6.0 |

| Cathepsin K | 3,162.27 | 5.5 |

| Cathepsin B | 6,309.57 | 5.2 |

Signaling Pathways

Cathepsin L is a key player in several critical cellular signaling pathways. Its inhibition by this compound can therefore modulate these processes.

Apoptosis

Cathepsin L, when released from the lysosome into the cytosol, can initiate the intrinsic pathway of apoptosis. It does so by cleaving Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c and subsequent activation of caspases, leading to programmed cell death. Inhibition of Cathepsin L can block this activation cascade.

Caption: Cathepsin L-mediated intrinsic apoptosis pathway.

Autophagy

Cathepsin L is essential for the degradation of autolysosomal content.[4] Autophagy is a cellular recycling process where cytoplasmic components are enclosed in autophagosomes, which then fuse with lysosomes to form autolysosomes. Cathepsin L, within the autolysosome, degrades the engulfed material. Inhibition of Cathepsin L impairs this final degradation step, leading to the accumulation of autolysosomes.

Caption: Role of Cathepsin L in the autophagy pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the primary literature (Bioorganic & Medicinal Chemistry Letters 2009, 19 (15), 4280-4283). A general synthetic workflow for related dipeptidyl nitriles involves the coupling of a protected amino acid with aminoacetonitrile, followed by deprotection and subsequent coupling with a pyrazole carboxylic acid derivative.

Caption: General synthetic workflow for dipeptidyl nitrile inhibitors.

In Vitro Cathepsin L Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified Cathepsin L.

Materials:

-

Human Cathepsin L (recombinant)

-

Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA)

-

Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)

-

This compound

-

DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add purified Cathepsin L to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Assay for Apoptosis Induction

This protocol provides a framework for assessing the effect of this compound on apoptosis in a cell culture model.

Materials:

-

Cancer cell line known to express Cathepsin L (e.g., U87 glioblastoma cells)

-

Complete cell culture medium

-

This compound

-

Apoptosis-inducing agent (e.g., Staurosporine)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce apoptosis by adding the apoptosis-inducing agent. Include control groups with no inhibitor and/or no inducing agent.

-

Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Propidium Iodide positive).

-

Compare the percentage of apoptotic cells in the inhibitor-treated groups to the control groups to determine the effect of Cathepsin L inhibition on apoptosis.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of Cathepsin L. Its high potency and selectivity make it suitable for a range of in vitro and cell-based studies. This guide provides essential information on its structure, mechanism, and application, serving as a foundational resource for researchers in the field of protease biology and drug discovery.

References

The Specificity of Cathepsin Inhibitor 1: A Technical Guide

This technical guide provides a comprehensive overview of the target specificity of "Cathepsin Inhibitor 1," a term that may refer to several distinct commercially available cysteine protease inhibitors. We will focus on two such compounds to illustrate the principles of determining and understanding cathepsin inhibitor specificity. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

"this compound" is a descriptor for potent inhibitors of the cathepsin family of proteases, particularly the cysteine cathepsins. These inhibitors are crucial tools for studying the physiological and pathological roles of cathepsins in processes such as apoptosis, immune response, and cancer. Due to the conserved nature of the active site among cysteine cathepsins, understanding the specificity profile of any given inhibitor is paramount.

This guide will examine two compounds often referred to as "this compound":

-

Inhibitor A (Z-FG-NHO-Bz): A selective, cell-permeable, irreversible inhibitor of cysteine proteases.

-

Inhibitor B (CAS 225120-65-0): A potent inhibitor of several cathepsins.

Quantitative Data on Target Specificity

The specificity of a cathepsin inhibitor is quantified by comparing its inhibitory potency against a panel of different proteases. The following tables summarize the available quantitative data for Inhibitor A and Inhibitor B.

Table 1: Inhibitory Potency of Inhibitor A (Z-FG-NHO-Bz)

| Target Enzyme | Inhibition Constant (k₂/Kᵢ in M⁻¹sec⁻¹) |

| Cathepsin L | 3.8 x 10⁵ |

| Cathepsin S | 4.2 x 10⁴ |

| Cathepsin B | 8.9 x 10³ |

| Papain | 2.4 x 10³ |

Data sourced from Calbiochem product information.

Table 2: Inhibitory Potency of Inhibitor B (CAS 225120-65-0)

| Target Enzyme | pIC₅₀ | IC₅₀ (nM) |

| Cathepsin L | 7.9 | 12.6 |

| Cathepsin L2 | 6.7 | 200 |

| Cathepsin S | 6.0 | 1000 |

| Cathepsin K | 5.5 | 3162 |

| Cathepsin B | 5.2 | 6310 |

pIC₅₀ is the negative logarithm of the IC₅₀ value. IC₅₀ values are calculated from pIC₅₀.

Off-Target Effects and Cellular Potency

A critical consideration for cathepsin inhibitors is the potential for off-target effects, which can arise from a lack of absolute specificity. Furthermore, the potency of an inhibitor in a biochemical assay (enzymatic IC₅₀) may not directly translate to its potency in a cellular context (cellular IC₅₀). This discrepancy can be particularly pronounced for lysosomotropic compounds, which accumulate in the acidic environment of the lysosome, leading to higher effective concentrations and potentially greater off-target inhibition.

Table 3: Comparison of Enzymatic vs. Cellular Potency (Illustrative)

| Inhibitor | Target | Enzymatic IC₅₀/Kᵢ | Cellular IC₅₀ | Potential for Off-Target Effects |

| Inhibitor A | Cathepsin L | High Potency | Data not available | Moderate to High |

| Inhibitor A | Cathepsin B | Lower Potency | Data not available | Moderate to High |

| Inhibitor B | Cathepsin L | High Potency | Data not available | Moderate |

| Inhibitor B | Cathepsin B | Lower Potency | Data not available | Moderate |

Experimental Protocols

Accurate determination of an inhibitor's specificity profile relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays.

Fluorometric Cathepsin Activity Assay

This assay measures the enzymatic activity of a specific cathepsin by monitoring the cleavage of a fluorogenic substrate.

Principle: A non-fluorescent substrate containing a recognition sequence for the target cathepsin is cleaved, releasing a fluorescent molecule (e.g., AFC, amino-4-trifluoromethyl coumarin). The rate of increase in fluorescence is proportional to the enzyme's activity.

Table 4: Fluorometric Substrates for Different Cathepsins

| Cathepsin | Substrate | Excitation (nm) | Emission (nm) |

| Cathepsin B | Ac-RR-AFC | 400 | 505 |

| Cathepsin L | Ac-FR-AFC | 400 | 505 |

| Cathepsin S | Ac-VVR-AFC | 400 | 505 |

| Cathepsin K | Ac-LR-AFC | 400 | 505 |

Protocol:

-

Prepare Reagents:

-

Assay Buffer: Typically a buffer at the optimal pH for the specific cathepsin (e.g., sodium acetate buffer, pH 5.5).

-

Enzyme Solution: Dilute the recombinant cathepsin to the desired concentration in assay buffer.

-

Substrate Solution: Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in assay buffer.

-

Inhibitor Stock: Prepare a stock solution of the cathepsin inhibitor in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format): a. To each well, add the assay buffer. b. Add the cathepsin inhibitor at various concentrations. c. Add the enzyme solution to all wells except the negative control. d. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding. e. Initiate the reaction by adding the substrate solution. f. Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC₅₀ or Kᵢ value.

Cathepsin Zymography

Zymography is an electrophoretic technique used to detect and characterize the activity of proteases.

Principle: Proteins in a sample are separated by SDS-PAGE in a gel containing a copolymerized substrate (e.g., gelatin). After electrophoresis, the gel is incubated in a renaturing buffer to allow the proteases to regain their activity. The proteases then digest the substrate in their vicinity, resulting in clear bands on a stained background.

Protocol:

-

Sample Preparation:

-

Lyse cells or tissues in a non-reducing lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Electrophoresis:

-

Load equal amounts of protein onto a gelatin-containing polyacrylamide gel.

-

Perform electrophoresis under non-reducing conditions.

-

-

Renaturation and Activation:

-

Wash the gel with a renaturing buffer (e.g., Triton X-100 containing buffer) to remove SDS and allow the enzymes to refold.

-

Incubate the gel in an activation buffer at the optimal pH for the target cathepsins (e.g., pH 5.5-6.0) at 37°C overnight.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel to visualize the clear bands of proteolytic activity against the blue background. The molecular weight of the clear bands can be used to identify the specific cathepsins.

-

Western Blotting for Cathepsin Detection

Western blotting is used to detect the presence and relative abundance of specific cathepsins in a sample.

Principle: Proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target cathepsin.

Table 5: Step-by-Step Western Blot Protocol for Cathepsins

| Step | Procedure | Key Considerations |

| 1. Sample Preparation | Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration. | Use a lysis buffer that effectively solubilizes cellular proteins. |

| 2. SDS-PAGE | Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel. | The gel percentage should be chosen to resolve the molecular weights of both pro- and mature cathepsins. |

| 3. Protein Transfer | Transfer proteins to a PVDF or nitrocellulose membrane. | Wet transfer is generally recommended for better transfer efficiency of a wide range of protein sizes. |

| 4. Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. | Blocking prevents non-specific binding of antibodies. |

| 5. Primary Antibody | Incubate the membrane with the primary antibody (e.g., anti-Cathepsin L or anti-Cathepsin S) diluted in blocking buffer overnight at 4°C. | The antibody datasheet will provide a recommended starting dilution (typically 1:1000). |

| 6. Secondary Antibody | Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. | The secondary antibody should be specific for the host species of the primary antibody. |

| 7. Detection | Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system. | Adjust exposure time to obtain optimal signal without saturation. |

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of cathepsin inhibitors.

Experimental Workflow for Characterizing Cathepsin Inhibitor Specificity

Caption: Workflow for characterizing cathepsin inhibitor specificity.

Signaling Pathway: Cathepsin S in MHC Class II Antigen Presentation

Caption: Role of Cathepsin S in antigen presentation.

Signaling Pathway: Impact of Cathepsin L Inhibition on Apoptosis

Cathepsin Inhibitor 1: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Potent Cysteine Protease Inhibitor and its Role in Diverse Cellular Contexts

Cathepsin Inhibitor 1, scientifically known as Z-Phe-Gly-NHO-Bz and often abbreviated as Z-FG-NHO-Bz, is a potent, cell-permeable, and irreversible inhibitor of several cysteine cathepsins. This technical guide provides a detailed overview of this compound, its mechanism of action, and its effects across various cell types, with a focus on cancer cells, immune cells, and neuronal cells. This document is intended for researchers, scientists, and drug development professionals engaged in the study of protease biology and its therapeutic implications.

Core Properties of this compound

This compound is a synthetic peptide derivative that selectively targets the active site of several members of the cathepsin family, which are lysosomal proteases crucial for protein turnover and degradation. Its inhibitory activity is most pronounced against Cathepsin L.

Table 1: Inhibitory Activity of this compound Against Various Cathepsins

| Cathepsin Target | pIC50 | k₂/Kᵢ (M⁻¹s⁻¹) |

| Cathepsin L | 7.9 | 3.8 x 10⁵ |

| Cathepsin L2 | 6.7 | Not Reported |

| Cathepsin S | 6.0 | 4.2 x 10⁴ |

| Cathepsin K | 5.5 | Not Reported |

| Cathepsin B | 5.2 | 8.9 x 10³ |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. k₂/Kᵢ represents the second-order rate constant for enzyme inactivation, providing a measure of inhibitor efficiency.

This compound in Cancer Cells

This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis. Research has shown that it can trigger programmed cell death in various human cancer cell lines.

Mechanism of Action in Cancer Cells

A pivotal study by Zhu and Uckun (2000) revealed that this compound (referred to as CATI-1 in the study) induces rapid apoptosis in human cancer cells. A key finding of this research is that the apoptotic pathway initiated by this inhibitor is independent of several classical apoptosis regulators[1].

-

p53-Independence: The inhibitor induces apoptosis in cancer cells regardless of their p53 tumor suppressor protein status.

-

Caspase-Independence: The apoptotic process does not rely on the activation of caspases, the primary executioners of apoptosis.

-

MAP Kinase-Independence: The mitogen-activated protein (MAP) kinase signaling pathway is not involved in the cell death mechanism.

This unique mechanism suggests that this compound may be effective against cancer cells that have developed resistance to conventional therapies that rely on these standard apoptotic pathways. The study posits that certain cysteine cathepsins may act as universal survival factors for cancer cells, and their inhibition leads to apoptosis[1].

Signaling Pathway in Cancer Cell Apoptosis

The precise signaling cascade initiated by this compound that leads to apoptosis is not yet fully elucidated but is known to bypass the conventional pathways.

References

Endogenous Regulators of Cathepsin Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin inhibitor 1, more commonly known as Cystatin C, is a potent, ubiquitously expressed, and secreted inhibitor of cysteine proteases, particularly the cathepsins.[1][2][3] Encoded by the CST3 gene, this 13.3 kDa protein plays a critical role in maintaining the balance of protease activity in the extracellular space and various body fluids.[1][4] While widely utilized as a clinical biomarker for renal function, emerging evidence highlights its complex regulation and multifaceted roles in various physiological and pathological processes, including immune modulation, neurodegeneration, and cancer.[1][2][5] This technical guide provides an in-depth overview of the endogenous regulators of Cystatin C, detailing the molecular mechanisms, summarizing quantitative data, outlining key experimental protocols, and visualizing the intricate signaling pathways involved.

Transcriptional Regulation of the CST3 Gene

The expression of the CST3 gene is subject to regulation by a variety of stimuli, including cytokines and growth factors, which influence its transcription rate.

Key Transcriptional Regulators and Binding Sites

While initially considered a housekeeping gene with constitutive expression, studies have revealed specific regulatory elements within the CST3 gene promoter.[1] The murine cst3 gene promoter, for instance, contains a core sequence for the androgen-responsive element and two potential binding sites for the activator protein 1 (AP-1) transcription factor.[1] AP-1 is a key mediator of gene expression in response to a wide array of stimuli, including cytokines, growth factors, and stress.[1]

Interferon Regulatory Factor 8 (IRF-8) has been identified as a critical transcription factor for Cystatin C expression in primary dendritic cells.[6] Only cells with IRF-8 bound to the CST3 gene promoter express high levels of the inhibitor.[6]

Other transcription factors predicted to regulate CST3 include JUND, FOXA2, and SREBF1.[7]

Post-Translational Regulation of Cystatin C

The biological activity of Cystatin C is not solely determined by its expression level but is also modulated by post-translational modifications (PTMs). These modifications can alter the protein's structure, stability, and inhibitory function.

Dimerization

A key post-translational regulation of Cystatin C activity is its ability to form dimers. This dimerization results in a conformational change that leads to the loss of its reactivity with target proteases.[1] Therefore, factors that promote dimerization can be considered endogenous regulators of Cystatin C's inhibitory function.[1]

Glycosylation

While the primary form of Cystatin C is non-glycosylated, glycosylated variants have been identified.[8] The functional significance of these glycosylated proteoforms is still under investigation but may influence the protein's stability and interactions.

Endogenous Molecular Regulators

A diverse array of endogenous molecules, including cytokines, hormones, and other proteins, have been shown to regulate the expression and activity of Cystatin C.

Cytokines

Cytokines are key modulators of Cystatin C expression, particularly in the context of inflammation and immune responses.

-

Interleukin-10 (IL-10): IL-10 downregulates the expression of IRF-8, a critical transcription factor for CST3, consequently leading to a decrease in Cystatin C synthesis.[6] In inflammatory conditions, IL-10 can mediate a decrease in serum Cystatin C levels.[6]

-

Interferon-γ (IFN-γ): IFN-γ has been shown to down-regulate the secretion of Cystatin C in murine peritoneal macrophages.[9] This reduction in Cystatin C can, in turn, affect the macrophage response to IFN-γ, leading to a suppressed inflammatory state with increased IL-10 and decreased TNF-α levels.[9]

-

Transforming Growth Factor-β (TGF-β): TGF-β treatment upregulates Cystatin C transcript and protein levels in murine 3T3-L1 fibroblasts.[10][11] Interestingly, Cystatin C can, in turn, antagonize TGF-β signaling by physically interacting with the TGF-β type II receptor, creating a negative feedback loop.[1][10][11]

-

Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β): In macrophages infected with Porphyromonas gingivalis, Cystatin C treatment reduces the production of the pro-inflammatory cytokines TNF-α and IL-1β.[6]

-

Interleukin-6 (IL-6): Some studies have found an association between Cystatin C and IL-6 levels.[12]

Hormones

Several hormones have been demonstrated to influence Cystatin C levels, often independent of renal function.

-

Glucocorticoids: Glucocorticoids, such as dexamethasone, have been shown to be responsive in regulating Cystatin C.[13] Treatment with dexamethasone can enhance CST3 gene expression.[13]

-

Growth Hormone (GH): In patients with acromegaly, excess GH is associated with discordant effects on creatinine and Cystatin C. Surgical correction of GH excess leads to a decrease in Cystatin C levels.

-

Thyroid Hormones: Thyroid hormones are known to have an impact on Cystatin C levels.

-

Sex Hormones: Gender-affirming hormone therapy has been shown to affect Cystatin C levels. Feminizing hormone treatments (estradiol plus cyproterone acetate) were associated with a reduction in Cystatin C, while masculinizing hormone treatments (testosterone) were linked to an increase in Cystatin C levels.[14][15]

Other Endogenous Proteins

-

Cystatin SN (CST1): This salivary cystatin can interact with Cystatin C with a higher affinity than the interaction between Cystatin C and its target protease, Cathepsin B.[16] In the presence of CST1, the inhibitory effect of Cystatin C on Cathepsin B is neutralized.[16]

-

Vascular Endothelial Growth Factor A (VEGFA): Neutralization of VEGFA in cultured endothelial cells leads to increased Cystatin C mRNA expression and protein release, suggesting that VEGFA negatively regulates Cystatin C production in the vascular endothelium.[17]

Quantitative Data on Endogenous Regulation of Cystatin C

The following tables summarize the quantitative effects of various endogenous regulators on Cystatin C levels and expression.

| Regulator | Model System | Effect on Cystatin C | Quantitative Change | Reference |

| Growth Hormone | Patients with acromegaly (n=24) | Decrease after surgical correction | 0.72 ± 0.02 to 0.68 ± 0.02 mg/l (p = 0.0008) | [18] |

| Feminizing Hormones | Transgender women (n=260) | Decrease after 12 months | -0.069 mg/L (95% CI, -0.089 to -0.049) | [15] |

| Masculinizing Hormones | Transgender men (n=285) | Increase after 12 months | +0.052 mg/L (95% CI, 0.031 to 0.072) | [15] |

| Dexamethasone | PMA-treated human THP-1 cells | Increase in CST3 expression | Not specified | [13] |

| TGF-β1 | Diabetic patients with nephropathy (n=50) | Positive correlation | r = 0.597, P = 0.005 | |

| P. gingivalis infection | Human macrophages | Upregulation of TNF-α and IL-1β | TNF-α: ~1500 pg/mL, IL-1β: ~950 pg/mL | [6] |

| Cystatin C treatment | P. gingivalis-infected macrophages | Reduction of TNF-α and IL-1β | Not specified | [6] |

Signaling Pathways

The regulation of Cystatin C and its own modulatory effects on cellular signaling involve complex pathways.

TGF-β Signaling Pathway and Cystatin C Feedback Loop

Caption: TGF-β signaling induces Cystatin C expression, which in turn inhibits the pathway.

IFN-γ Signaling and Cystatin C in Macrophages

Caption: IFN-γ and Cystatin C interplay in macrophage activation.

Key Experimental Protocols

This section outlines the general methodologies for investigating the endogenous regulation of Cystatin C.

Quantification of Cystatin C Levels

Objective: To measure the concentration of Cystatin C in biological samples (serum, plasma, cell culture supernatants).

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coating: 96-well microplates are coated with a capture antibody specific for human Cystatin C and incubated overnight at 4°C.

-

Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: After washing, standards of known Cystatin C concentrations and experimental samples are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: The plates are washed again, and a biotinylated detection antibody specific for Cystatin C is added to each well and incubated for 1 hour.

-

Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

-

Substrate Addition: After a final wash, a chromogenic substrate for HRP (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

-

Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm using a microplate reader. The concentration of Cystatin C in the samples is determined by comparison to the standard curve.

Analysis of CST3 Gene Expression

Objective: To quantify the mRNA levels of the CST3 gene in cells or tissues.

Methodology: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is isolated from cells or tissues using a suitable RNA extraction kit. The quality and quantity of the RNA are assessed using spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for CST3, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe. A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.

-

Thermal Cycling: The reaction is performed in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The cycle threshold (Ct) values are determined for both the CST3 gene and the housekeeping gene. The relative expression of CST3 is calculated using the ΔΔCt method.

Investigation of Transcriptional Regulation

Objective: To identify transcription factors that bind to the CST3 promoter and regulate its expression.

Methodology: Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest. The antibody-transcription factor-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are degraded with proteinase K.

-

DNA Purification: The DNA is purified from the sample.

-

Analysis: The purified DNA can be analyzed by qPCR using primers specific for the CST3 promoter region to determine the enrichment of this region in the immunoprecipitated sample. Alternatively, the DNA can be sequenced (ChIP-seq) to identify all genomic regions bound by the transcription factor.

Conclusion

The regulation of this compound (Cystatin C) is a complex process involving transcriptional, post-translational, and molecular control mechanisms. A growing body of evidence demonstrates that its expression and activity are dynamically modulated by a range of endogenous factors, including cytokines, hormones, and other proteins. This intricate regulatory network underscores the importance of Cystatin C beyond its role as a simple biomarker of renal function, positioning it as a key player in numerous physiological and pathological states. A thorough understanding of these regulatory mechanisms is crucial for researchers and drug development professionals seeking to leverage Cystatin C as a therapeutic target or to refine its diagnostic and prognostic utility in a variety of diseases. The experimental approaches outlined in this guide provide a framework for further elucidating the complex biology of this important protease inhibitor.

References

- 1. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]

- 2. mdpi.com [mdpi.com]

- 3. CSTCE - Overview: Cystatin C with Estimated Glomerular Filtration Rate (eGFR), Serum [mayocliniclabs.com]

- 4. Insights into Glucocorticoid Responses Derived from Omics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental strategies for studying transcription factor–DNA binding specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cystatin C: immunoregulation role in macrophages infected with Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrophage responses to interferon-gamma are dependent on cystatin C levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bevital.no [bevital.no]

- 10. creative-proteomics.com [creative-proteomics.com]

- 11. Update on Cystatin C: Incorporation Into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cystatin C–Based eGFR Changes during Gender-Affirming Hormone Therapy in Transgender Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diagnostic value of serum TGF-β1 and CysC in type 2 diabetic kidney disease: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tuning Transcriptional Regulation through Signaling: A Predictive Theory of Allosteric Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Targeted quantification of C-reactive protein and cystatin c and its variants by immuno-MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apicareonline.com [apicareonline.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Endogenous Cathepsin Inhibitors and Their Homologues Across Species

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Cathepsins are a diverse group of proteases, primarily located in the lysosomes, that play crucial roles in protein turnover, antigen presentation, and hormone processing. Their dysregulation, however, is implicated in a range of pathologies including cancer, neurodegenerative disorders, and inflammatory diseases. The activity of cathepsins is tightly controlled by endogenous protein inhibitors. This guide provides a comprehensive overview of the two major families of these inhibitors: the cystatins and the serpins, with a focus on their homologues in various species, their mechanisms of action, and the experimental methodologies used for their study. The term "Cathepsin inhibitor 1" refers to a specific synthetic compound and does not have biological homologues; therefore, this guide will focus on the naturally occurring protein inhibitors of cathepsins.

A. Overview of Cathepsins

Cathepsins are broadly classified based on the catalytic residue in their active site. The most extensively studied are the cysteine cathepsins (e.g., B, C, F, H, K, L, S, V, and W), followed by aspartic cathepsins (D and E) and serine cathepsins (A and G). Their enzymatic activity is typically optimal at the acidic pH of the lysosome, but some can retain activity at neutral pH, particularly when secreted into the extracellular space.

B. Endogenous Cathepsin Inhibitors

The proteolytic activity of cathepsins is regulated by two main superfamilies of endogenous protein inhibitors:

-

Cystatins: These are tight, reversible inhibitors of cysteine cathepsins.[1] They are ubiquitously expressed and play a housekeeping role in preventing inappropriate proteolysis.

-

Serpins (Serine Protease Inhibitors): While primarily targeting serine proteases, some members of the serpin superfamily are potent "cross-class" inhibitors of cysteine cathepsins.[2]

C. Importance of Studying Homologues in Other Species

The study of cathepsin inhibitor homologues across different species is crucial for several reasons. It provides insights into the evolution of these regulatory systems, helps in identifying conserved functional domains, and can aid in the development of animal models for human diseases. Furthermore, understanding the species-specific differences in inhibitor potency and selectivity is vital for the preclinical evaluation of therapeutic agents targeting cathepsins.

II. The Cystatin Superfamily of Cathepsin Inhibitors

A. Structure and Classification

The cystatin superfamily is divided into three main families based on their structure:[1]

-

Type 1 Cystatins (Stefins): Intracellular proteins of about 100 amino acids, lacking disulfide bonds and carbohydrate side chains.

-

Type 2 Cystatins: Secreted, extracellular proteins of around 115 amino acids, containing two disulfide bonds.

-

Type 3 Cystatins (Kininogens): Complex, multi-domain plasma proteins.

B. Mechanism of Inhibition

Cystatins inhibit cysteine cathepsins through a tripartite wedge-like structure that interacts with the active site cleft of the protease. This interaction is reversible and highly specific, effectively blocking substrate access to the catalytic residues.

C. Homologues in Different Species

The cystatin superfamily is highly conserved across the animal and plant kingdoms. The number of cystatin genes varies significantly between species, reflecting their diverse physiological roles.[3]

| Inhibitor Homologue | Species | UniProt Accession | Key Features |

| Cystatin A (Stefin A) | Homo sapiens (Human) | P01040 | Intracellular inhibitor, particularly abundant in epithelial cells and immune cells. |

| Cystatin B (Stefin B) | Homo sapiens (Human) | P04080 | Intracellular inhibitor; mutations are associated with progressive myoclonus epilepsy. |

| Cystatin C | Homo sapiens (Human) | P01034 | Secreted inhibitor found in all body fluids; a biomarker for kidney function. |

| Cystatin C | Mus musculus (Mouse) | P21460 | Orthologue of human Cystatin C, widely used in mouse models of disease. |

| Cystatin C | Rattus norvegicus (Rat) | P15132 | Orthologue of human Cystatin C. |

| Chicken Cystatin | Gallus gallus (Chicken) | P01038 | One of the first cystatins to be characterized, isolated from egg white. |

| Oryzacystatin-I | Oryza sativa (Rice) | P15391 | A well-studied plant cystatin, involved in defense against pests. |

D. Quantitative Analysis of Inhibitory Activity

The inhibitory potency of cystatins is typically measured by their inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme activity by half.

| Inhibitor | Target Cathepsin | Species of Origin (Inhibitor) | Species of Origin (Cathepsin) | Ki (nM) |

| Human Cystatin C | Cathepsin B | Human | Human | 0.38[4] |

| Human Cystatin C | Cathepsin L | Human | Human | <0.005 |

| Human Cystatin C | Cathepsin S | Human | Human | <0.005 |

| Chicken Cystatin | Cathepsin B | Chicken | Rabbit | 1.1 |

| Chicken Cystatin | Cathepsin L | Chicken | Rabbit | <0.01 |

| Oryzacystatin-I | Papain | Rice | Carica papaya | 0.012 |

| CaneCPI-4 | Cathepsin B | Sugarcane | Human (recombinant) | 0.83[4] |

III. The Serpin Superfamily as Cross-Class Inhibitors of Cathepsins

A. Structure and Mechanism of Serpins

Serpins possess a unique and highly conserved structure characterized by three β-sheets and eight or nine α-helices. Their inhibitory mechanism is a fascinating example of conformational change, often referred to as a "suicide substrate" mechanism. The serpin presents a reactive center loop (RCL) to the target protease. Upon cleavage of the RCL, the serpin undergoes a rapid and dramatic conformational change, trapping the protease in an irreversible covalent complex.[2]

B. Cross-Class Inhibition of Cysteine Proteases

While most serpins target serine proteases, a subset can inhibit cysteine proteases. This cross-class inhibition is possible because the fundamental catalytic mechanism of cysteine proteases also involves a covalent intermediate that can be trapped by the serpin's conformational change.[2][5]

C. Homologues with Anti-Cathepsin Activity in Different Species

Several serpins have been identified as inhibitors of cysteine cathepsins.

| Inhibitor Homologue | Species | UniProt Accession | Target Cathepsins |

| Squamous Cell Carcinoma Antigen 1 (SCCA1; SERPINB3) | Homo sapiens (Human) | P29508 | Cathepsins K, L, S[6][7] |

| Squamous Cell Carcinoma Antigen 2 (SCCA2; SERPINB4) | Homo sapiens (Human) | P48594 | Cathepsin G (serine protease), but also some cysteine proteases |

| Headpin (SERPINB13) | Homo sapiens (Human) | Q9UIV8 | Cathepsins K, L[8] |

| AtSerpin1 | Arabidopsis thaliana (Thale cress) | Q9S784 | Cross-class inhibitor of serine and cysteine proteases[9] |

D. Quantitative Analysis of Inhibitory Activity

The efficiency of serpin inhibition is often described by the second-order rate constant (k_assoc_).

| Inhibitor | Target Cathepsin | Species of Origin (Inhibitor) | Species of Origin (Cathepsin) | k_assoc_ (M⁻¹s⁻¹) |

| SCCA1 | Cathepsin K | Human | Human | 1.4 x 10⁵ |

| SCCA1 | Cathepsin L | Human | Human | ≥ 1 x 10⁵[7] |

| SCCA1 | Cathepsin S | Human | Human | ≥ 1 x 10⁵[7] |

| Headpin | Cathepsin K | Human | Human | 5.1 x 10⁴[8] |

| Headpin | Cathepsin L | Human | Human | 4.1 x 10⁴[8] |

IV. Signaling Pathways Regulated by Cathepsins and their Endogenous Inhibitors

A. Role in Cancer Progression

Cathepsins are frequently overexpressed in tumors and contribute to cancer progression through several mechanisms, including the degradation of the extracellular matrix (ECM), which facilitates invasion and metastasis.[10] They are also involved in signaling pathways that promote cell growth and angiogenesis.[11]

Caption: Role of secreted cathepsins in cancer invasion and metastasis.

B. Role in Immune Regulation

Cysteine cathepsins are essential for the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules, a critical step in the activation of CD4+ T helper cells.[12] The activity of these cathepsins is tightly regulated by cystatins to ensure proper antigen presentation and prevent autoimmune reactions.

Caption: Role of cathepsins in MHC class II antigen presentation.

V. Experimental Protocols

A. Measurement of Cathepsin Inhibitory Activity

This is a common method to determine the activity of cathepsins and the potency of their inhibitors. The assay relies on a synthetic substrate that becomes fluorescent upon cleavage by the enzyme.[13]

Materials:

-

Purified cathepsin enzyme

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L, Z-VVR-AFC for Cathepsin S)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Test inhibitor (e.g., purified cystatin or serpin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Dilute the cathepsin enzyme and the fluorogenic substrate in the assay buffer to their working concentrations. Prepare a serial dilution of the test inhibitor.

-

Enzyme-Inhibitor Incubation: In the wells of the microplate, add a fixed amount of the cathepsin enzyme. Then, add varying concentrations of the test inhibitor. Include control wells with enzyme only (positive control) and buffer only (negative control). Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration and fit the data to an appropriate equation to determine the IC50 or Ki value.

B. Purification of Endogenous Cathepsin Inhibitors

This method takes advantage of the specific binding interaction between cystatins and their target proteases.[14]

Materials:

-

Cell lysate or tissue extract containing the cystatin of interest

-

Papain (or another target cysteine protease)

-

CNBr-activated Sepharose 4B resin

-

Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine or 0.2 M glycine, pH 8.0)

-

Wash buffers (alternating high and low pH, e.g., acetate buffer pH 4.0 and Tris buffer pH 8.0)

-

Binding buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Immobilize Papain: Covalently couple papain to the CNBr-activated Sepharose resin according to the manufacturer's instructions. This involves swelling the resin, washing, adding the papain solution in coupling buffer, and incubating.

-

Block Unreacted Groups: Block any remaining active groups on the resin using the blocking buffer.

-

Equilibrate the Column: Pack the papain-Sepharose resin into a chromatography column and equilibrate it with binding buffer.

-

Load Sample: Apply the cell lysate or tissue extract containing the cystatin to the column. The cystatins will bind to the immobilized papain.

-

Wash: Wash the column extensively with binding buffer to remove unbound proteins.

-

Elute: Elute the bound cystatins using the low pH elution buffer. Collect the fractions.

-

Neutralize: Immediately neutralize the eluted fractions by adding the neutralization buffer to prevent denaturation of the purified cystatins.

-

Analyze Purity: Analyze the purity of the eluted fractions using SDS-PAGE and determine the protein concentration.

C. Structural Analysis of Cathepsin-Inhibitor Complexes

X-ray crystallography is a powerful technique to determine the three-dimensional structure of protein-inhibitor complexes at atomic resolution, providing invaluable insights into the mechanism of inhibition.[15][16]

Caption: General workflow for determining the structure of a protein-inhibitor complex using X-ray crystallography.

Key Considerations:

-

Protein Purity and Homogeneity: Both the cathepsin and the inhibitor must be highly pure (>95%) and homogeneous for successful crystallization.

-

Complex Stability: The cathepsin-inhibitor complex must be stable under the conditions used for crystallization.

-

Crystallization Conditions: Extensive screening of various precipitants, buffers, and additives is often required to identify conditions that yield well-diffracting crystals.

-

Data Collection and Processing: High-quality diffraction data is essential for accurate structure determination. This is typically performed at a synchrotron radiation source.

VI. Conclusion and Future Directions

The study of endogenous cathepsin inhibitors and their homologues provides a fundamental understanding of the regulation of proteolysis in health and disease. The cystatin and serpin superfamilies represent elegant examples of molecular evolution, with their conserved structures and diverse inhibitory profiles. The detailed characterization of these inhibitors from various species will continue to be a valuable resource for the development of novel therapeutic strategies targeting cathepsins in a range of human pathologies. Future research will likely focus on the discovery of novel inhibitor families, the elucidation of their roles in complex biological networks, and the engineering of inhibitor variants with enhanced potency and selectivity for therapeutic applications.

References

- 1. The cystatins: a diverse superfamily of cysteine peptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serpin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Using serpins cysteine protease cross-specificity to possibly trap SARS-CoV-2 Mpro with reactive center loop chimera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of the cysteine proteinases cathepsins K and L by the serpin headpin (SERPINB13): a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Cysteine Cathepsins in Tumor-Associated Immune Cells [frontiersin.org]

- 13. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Cathepsin Inhibitor E-64: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the chemical synthesis of E-64 (N-[N-(L-3-trans-carboxyoxiran-2-carbonyl)-L-leucyl]-agmatine), a potent and irreversible inhibitor of cysteine proteases, including a range of cathepsins. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cysteine proteases and the development of novel therapeutics.

Introduction

Cathepsins are a class of proteases that play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases, including cancer, arthritis, and neurodegenerative disorders. E-64, originally isolated from Aspergillus japonicus, is a widely used tool compound for studying the function of cysteine proteases due to its high potency and specificity. It acts by forming a covalent thioether bond with the active site cysteine residue of the enzyme. This protocol details a chemical synthesis route for E-64, enabling its preparation in a laboratory setting.

Data Presentation

Inhibitory Activity of E-64 against Various Cathepsins

The following table summarizes the inhibitory potency of E-64 against several human cathepsins, expressed as the half-maximal inhibitory concentration (IC50).

| Cathepsin Isoform | IC50 (nM) |

| Cathepsin K | 1.4 |

| Cathepsin L | 2.5 |

| Cathepsin S | 4.1 |

| Cathepsin B | Data not available in nM |

| Cathepsin H | Data not available in nM |

Note: E-64 is also a potent inhibitor of other cysteine proteases such as papain and calpain. It does not inhibit serine proteases.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the chemical synthesis of E-64. The synthesis involves three main stages: 1) Preparation of L-trans-epoxysuccinic acid monoethyl ester, 2) Synthesis of N-(L-3-trans-ethoxycarbonyloxiran-2-carbonyl)-L-leucine, and 3) Coupling with agmatine and final hydrolysis to yield E-64.

Materials and Reagents

-

Diethyl epoxysuccinate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Ethyl acetate (AcOEt)

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO4)

-

L-leucine ethyl ester

-

Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Dioxane

-

Agmatine sulfate

-

Sodium bicarbonate (NaHCO3)

-

Dowex 50W x 8 resin

-

Ammonia solution

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Synthesis Workflow

Caption: Chemical synthesis workflow for E-64.

Step-by-Step Synthesis Protocol

Stage 1: Preparation of L-trans-epoxysuccinic acid monoethyl ester

-

Hydrolysis of Diethyl Epoxysuccinate:

-

Dissolve diethyl epoxysuccinate in ethanol.

-

To this solution, add an ethanolic solution of potassium hydroxide (KOH) dropwise under ice cooling.

-

Stir the reaction mixture at the same temperature for 2 hours.[2]

-

After the reaction is complete, evaporate the ethanol.

-

Suspend the residue in a 2% sodium carbonate (Na2CO3) solution and extract with ethyl acetate (AcOEt).[2]

-

Wash the organic layer with 2% hydrochloric acid (HCl) and then with saturated sodium chloride (NaCl) solution.[2]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and evaporate the solvent to obtain the crude monoester.

-

Purify the product by fractional distillation to yield L-trans-epoxysuccinic acid monoethyl ester as a colorless oil.[2]

-

Stage 2: Synthesis of N-(L-3-trans-ethoxycarbonyloxiran-2-carbonyl)-L-leucine ethyl ester

-

Peptide Coupling:

-

Dissolve L-trans-epoxysuccinic acid monoethyl ester in a suitable solvent such as dioxane.

-

Add N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature to activate the carboxylic acid.

-

In a separate flask, prepare a solution of L-leucine ethyl ester in dioxane.

-

Add the L-leucine ethyl ester solution to the activated epoxysuccinic acid derivative.

-

Allow the reaction to proceed at room temperature overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Evaporate the solvent and purify the residue by silica gel column chromatography to obtain N-(L-3-trans-ethoxycarbonyloxiran-2-carbonyl)-L-leucine ethyl ester.

-

Stage 3: Coupling with Agmatine and Final Hydrolysis

-

Amide Bond Formation with Agmatine:

-

Hydrolyze the ethyl ester of the product from Stage 2 using aqueous sodium hydroxide to obtain the free carboxylic acid.

-

Activate the resulting carboxylic acid using DCC and NHS in dioxane.

-

In a separate flask, dissolve agmatine sulfate in an aqueous solution of sodium bicarbonate (NaHCO3).

-

Add the agmatine solution to the activated leucine derivative.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and evaporate the solvent.

-

-

Final Hydrolysis and Purification:

-

Dissolve the crude product from the previous step in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH) and stir at room temperature to hydrolyze the remaining ethyl ester.

-

Neutralize the reaction mixture with an appropriate acid.

-

Purify the final product, E-64, by ion-exchange chromatography using a Dowex 50W x 8 resin, eluting with a gradient of aqueous ammonia.

-

Combine the fractions containing E-64 and lyophilize to obtain the pure product as a white solid.

-

Mechanism of Action

E-64 is an irreversible inhibitor that targets the active site of cysteine proteases. The inhibition mechanism involves a nucleophilic attack by the thiol group of the active site cysteine residue on one of the electrophilic carbons of the epoxide ring of E-64. This results in the opening of the epoxide ring and the formation of a stable covalent thioether bond between the inhibitor and the enzyme, thereby inactivating it.

Caption: Mechanism of irreversible inhibition of cysteine proteases by E-64.

Conclusion

This application note provides a detailed protocol for the chemical synthesis of the cathepsin inhibitor E-64. The described methodology allows for the preparation of this valuable research tool in a standard organic chemistry laboratory. The provided data on its inhibitory activity and the visualization of its synthesis workflow and mechanism of action will be beneficial for researchers in the field of protease biology and drug discovery.

References

Application Notes and Protocols for In Vivo Administration of Cathepsin Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Cathepsin Inhibitor 1. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this and similar cysteine protease inhibitors.

Introduction to this compound

This compound is a potent inhibitor of several members of the cathepsin family of cysteine proteases.[1] Cathepsins are primarily located in lysosomes and play crucial roles in protein degradation and turnover.[2] However, their dysregulation and extracellular activity are implicated in various pathologies, including cancer progression, where they facilitate tumor growth, invasion, and metastasis.[3][4] This makes them a compelling target for therapeutic intervention. This compound has been shown to be effective against Cathepsins L, L2, S, K, and B.[1] Another compound, also referred to as Cathepsin Inhibitor I, is a cell-permeable inhibitor of cathepsins B, L, and S.

Data Presentation: Inhibitory Profile and In Vivo Studies

The following tables summarize the quantitative data for this compound and other relevant cathepsin inhibitors to provide a comparative overview for experimental design.

Table 1: Inhibitory Potency of Cathepsin Inhibitors

| Inhibitor | Target Cathepsin | Potency (pIC50) | Potency (IC50 or Ki) | Reference |

| This compound | Cathepsin L | 7.9 | - | [1] |

| Cathepsin L2 | 6.7 | - | [1] | |

| Cathepsin S | 6.0 | - | [1] | |

| Cathepsin K | 5.5 | - | [1] | |

| Cathepsin B | 5.2 | - | [1] | |

| VBY-825 | Cathepsin S | - | Ki(app) = 130 pM | [5] |

| Cathepsin L | - | Ki(app) = 250 pM | [5] | |

| Cathepsin V | - | Ki(app) = 250 pM | [5] | |

| Cathepsin B | - | Ki(app) = 330 pM | [5] | |

| BI-1124 | Cathepsin S | - | IC50 = 7 nM | [6] |

| Cathepsin K, B, L | - | >40-fold selectivity | [6] | |

| Cathepsin Inhibitor I (Calbiochem) | Cathepsin L | - | k2/Ki = 3.8 x 105 M-1sec-1 | |

| Cathepsin S | - | k2/Ki = 4.2 x 104 M-1sec-1 | ||

| Cathepsin B | - | k2/Ki = 8.9 x 103 M-1sec-1 |

Table 2: Summary of In Vivo Preclinical Studies with Cathepsin Inhibitors

| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |

| VBY-825 | Pancreatic Islet Cancer (RT2 mice) | Not specified | Significantly reduced tumor number and growth | [3] |

| BI-1124 | T-cell receptor transgenic DO11 mouse | Oral, 0.3 mg/kg (EC50) | Dose-dependent inhibition of ovalbumin-induced IL-2 secretion | [6] |

| L-006235 & Balicatib | Rats | 500 mg/kg/day for 4 weeks | Increased tissue protein levels of cathepsin B and L | [7] |

| Peptide Aldehyde Inhibitors | Experimental Metastasis (C57BL/6 mice) | i.p. injection or miniosmotic pumps | Varied effects on lung colonization by B16 melanoma cells | [8] |

| Vinyl Sulfone Derivatives | Chagas' Disease (mice) | Not specified | Rescued mice from lethal T. cruzi infection | [9] |

Experimental Protocols

Detailed methodologies for the preparation and in vivo administration of this compound are provided below. These protocols are generalized and may require optimization based on the specific experimental model and research objectives.

Protocol 1: Preparation of In Vivo Formulations

This protocol describes two common formulations for oral administration.

A. Homogeneous Suspension (using Carboxymethylcellulose Sodium - CMC-Na)

-

Objective: To prepare a suspension for oral gavage.

-

Materials:

-

This compound powder

-

CMC-Na solution (e.g., 0.5% w/v in sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

-

Procedure:

-

Weigh the required amount of this compound powder.

-

For a target concentration of 5 mg/mL, add 5 mg of the inhibitor to a sterile microcentrifuge tube.

-

Add 1 mL of the CMC-Na solution to the tube.

-

Vortex vigorously until a homogeneous suspension is achieved.

-

Prepare fresh daily before administration to ensure stability and uniform suspension.

-

B. Clear Solution (using DMSO, PEG300, and Tween 80)

-

Objective: To prepare a clear solution for oral gavage or injection, enhancing solubility.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh and anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile deionized water (ddH₂O)

-

Sterile tubes

-

-

Procedure (for a 1 mL working solution with a final vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O):

-

Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).

-

In a sterile tube, add 50 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of ddH₂O to bring the final volume to 1 mL.

-

Mix thoroughly. This solution should be used immediately for optimal results.[1]

-

Protocol 2: In Vivo Administration in a Xenograft Tumor Model

This protocol outlines the general procedure for administering the inhibitor to mice bearing tumors.

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.

-

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneous pancreatic cancer xenografts)

-

Prepared this compound formulation

-

Appropriate gavage needles or syringes for injection

-

Calipers for tumor measurement

-

Animal scale

-

-

Procedure:

-

Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment begins.

-

Tumor Implantation: Implant tumor cells subcutaneously. Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.

-

Randomization: Randomize mice into treatment and vehicle control groups.

-

Dosing:

-

Weigh each mouse daily or every other day to adjust the dose accurately.

-

Administer the prepared this compound formulation (e.g., via oral gavage) at the predetermined dose and schedule (e.g., daily for 21 days).

-

Administer an equal volume of the vehicle solution to the control group.

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health (activity, posture, grooming) throughout the study.

-

-

Endpoint: At the end of the study, euthanize the animals according to institutional guidelines. Excise tumors for weighing and further analysis (e.g., histology, Western blot, activity assays).

-

Protocol 3: Assessment of In Vivo Target Engagement

This protocol uses an activity-based probe to confirm that the inhibitor is reaching its target and inhibiting cathepsin activity within the tissue.

-

Objective: To measure the in vivo inhibition of cathepsins in tissues following inhibitor administration.

-

Materials:

-

Mice treated with this compound or vehicle

-

Activity-based probe (e.g., a radiolabeled or fluorescently tagged irreversible cathepsin inhibitor like 125I-DMK)

-

Tissue homogenization buffer and equipment

-

SDS-PAGE and autoradiography or fluorescence imaging equipment

-

-

Procedure:

-

Inhibitor Treatment: Administer a single dose of this compound or vehicle to the mice.

-

Probe Administration: At a specified time point after inhibitor administration (e.g., 2-4 hours), administer the activity-based probe.

-

Tissue Collection: After a short incubation period with the probe (e.g., 1 hour), euthanize the animals and collect tissues of interest (e.g., tumor, liver, spleen).

-

Lysate Preparation: Homogenize the tissues in lysis buffer and clarify the lysate by centrifugation.

-

Analysis:

-

Separate the proteins in the lysate by SDS-PAGE.

-

The activity-based probe will have covalently bound to the active cathepsins.

-

Visualize the labeled cathepsins by autoradiography or fluorescence imaging.

-

-

Quantification: The signal intensity from the probe corresponds to the amount of active cathepsin. A reduction in signal in the inhibitor-treated group compared to the vehicle group indicates successful in vivo target inhibition.

-

Signaling Pathways and Mechanism of Action

Cathepsin inhibitors exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and death. Inhibition of cathepsin activity can lead to the induction of apoptosis and the suppression of pro-survival signals, particularly in cancer cells.

Key Signaling Events Modulated by Cathepsin Inhibition:

-

Induction of Apoptosis: Cytosolic cathepsins can cleave and activate pro-apoptotic proteins of the Bcl-2 family, such as Bid.[10] Inhibition of cathepsins can disrupt this process but may also trigger apoptosis through other mechanisms, such as the activation of caspase-3 and JNK signaling.[1] In some contexts, cathepsin B can act as a dominant execution protease in TNF-induced apoptosis.[11]

-

Suppression of Survival Pathways: Cathepsin activity is linked to the regulation of growth factor receptor signaling. Inhibition can lead to the downregulation of pathways like the PI3K/AKT/mTOR and MAPK pathways, which are critical for cancer cell growth and proliferation.[3]

-

Autophagy Impairment: As key lysosomal enzymes, cathepsins are essential for the autophagy process. Their inhibition can impair autophagic flux, leading to the accumulation of autophagosomes and cellular stress, which can contribute to apoptosis.[1][12]

Visualizations

Experimental Workflow

Caption: General experimental workflow for in vivo testing of this compound.

Signaling Pathway

Caption: Signaling pathways modulated by this compound.

References

- 1. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine Cathepsin Protease Inhibition: An update on its Diagnostic, Prognostic and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin Inhibition Prevents Autophagic Protein Turnover and Downregulates Insulin Growth Factor-1 Receptor–Mediated Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cathepsin proteases inhibits tumor formation in transgenic mice | EurekAlert! [eurekalert.org]

- 5. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. opnme.com [opnme.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective inhibition of proteolytic enzymes in an in vivo mouse model for experimental metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cysteine Protease Inhibitors Cure an Experimental Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]